5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Overview
Description
5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a chemical compound with the empirical formula C8H3FIN3. It has a molecular weight of 287.03 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is Fc1cnc2[nH]cc(I)c2c1C#N . This string represents the structure of the molecule in a linear format, which can be converted into a 2D or 3D structure using appropriate software.Physical and Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved .Scientific Research Applications
Synthesis and Chemical Properties
- Researchers have developed concise and efficient synthesis routes for fluorinated pyrrolo[2,3-b]pyridines, including methods for regioselective fluorination that highlight the compound's utility in chemical synthesis and modification processes (Thibault et al., 2003).
Structural and Molecular Analysis
- Studies on pyridine derivatives as potential inhibitors of NAMPT have included crystal structure, Hirshfeld surface analysis, DFT calculations, and molecular docking studies, demonstrating the compound's relevance in exploring molecular interactions and structural elucidation (Venkateshan et al., 2019).
Applications in Molecular Docking and QSAR Studies
- Docking and quantitative structure–activity relationship (QSAR) studies have been conducted on derivatives of the compound to analyze their roles as inhibitors, showcasing its importance in drug discovery and molecular modeling (Caballero et al., 2011).
Synthesis of Pharmaceutical Intermediates
- The compound has been utilized in the synthesis of key pharmaceutical intermediates, indicating its value in the development of new medicinal agents (Wang et al., 2006).
Investigation of Biological Activities
- Research on the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds points to the compound's potential in the exploration of novel bioactive molecules (Sroor, 2019).
Safety and Hazards
According to Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral - Eye Dam. 1. The hazard statements include H302 - Harmful if swallowed, and H318 - Causes serious eye damage. The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Mechanism of Action
Target of Action
The primary target of 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is the Glutamate-gated Chloride Channels (GluCl) in parasites . These channels are crucial for the functioning of the nervous system in many organisms and are a major target in parasitology for drug selection and design .
Mode of Action
The compound interacts with the GluCl channels, particularly with the amino acid Gln 219 . This interaction induces the death of the parasites .
Biochemical Pathways
It is known that the compound’s interaction with glucl channels disrupts the normal functioning of the nervous system in parasites, leading to their death .
Result of Action
The primary result of the compound’s action is the death of parasites. It appears to cause a non-apoptotic form of death in worms, characterized by the formation of large vacuoles .
Biochemical Analysis
Biochemical Properties
5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, this compound has been shown to interact with glutamate-gated chloride channels (GluCl) in parasitic nematodes, leading to their death . The interaction between this compound and GluCl involves the formation of hydrogen bonds, which stabilize the compound within the binding site and enhance its inhibitory effect.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to reduce cell migration and invasion, indicating its potential as an anti-cancer agent . Additionally, it can induce apoptosis in parasitic nematodes by forming large vacuoles within the cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as GluCl, through hydrogen bonding and other non-covalent interactions . These interactions lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in changes in gene expression and cellular function. The presence of fluorine and iodine atoms in the compound’s structure enhances its binding affinity and specificity for target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of cellular processes and prolonged effects on cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and pathways without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, such as cellular damage and apoptosis . The threshold for these effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and alter metabolite levels within cells. For instance, it has been shown to inhibit the activity of certain enzymes involved in the synthesis of nucleotides and amino acids, leading to changes in cellular metabolism . The presence of fluorine and iodine atoms in the compound’s structure can also influence its metabolic stability and degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in specific cellular compartments . The distribution of this compound within tissues depends on its affinity for different transporters and binding proteins, as well as its physicochemical properties.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, where it exerts its activity . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production.
Properties
IUPAC Name |
5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FIN3/c9-5-2-12-8-7(4(5)1-11)6(10)3-13-8/h2-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBYLJNSRUKWSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)F)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192787 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-fluoro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346446-95-4 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-fluoro-3-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346446-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-fluoro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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